molecular formula C4H10O B032880 2-Methyl-2-propan(ol-d) CAS No. 3972-25-6

2-Methyl-2-propan(ol-d)

Cat. No.: B032880
CAS No.: 3972-25-6
M. Wt: 75.13 g/mol
InChI Key: DKGAVHZHDRPRBM-UICOGKGYSA-N
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Description

2-Methylpropan-2-(2H)ol, also known as tert-butanol, is a tertiary alcohol with the molecular formula C₄H₉DO. It is a clear, colorless liquid with a sweet, fruity odor. This compound is a structural isomer of 1-propanol, with the methyl groups attached to the second and third carbons rather than the first .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpropan-2-(2H)ol can be synthesized through several methods. One common method involves the reaction of propanone with methyl magnesium bromide to form an adduct, which is then hydrolyzed to produce 2-Methylpropan-2-(2H)ol . Another method involves the chlorination of 2-Methylpropan-2-ol, followed by deuterium exchange to introduce the deuterium atom .

Industrial Production Methods

Industrial production of 2-Methylpropan-2-(2H)ol typically involves the catalytic hydrogenation of isobutene in the presence of a deuterium source. This method ensures the incorporation of the deuterium atom into the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropan-2-(2H)ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Requires strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Typically involves concentrated hydrochloric acid.

    Deprotonation: Uses strong bases like potassium metal.

Major Products

    Oxidation: Produces tert-butyl hydroperoxide.

    Substitution: Yields tert-butyl chloride.

    Deprotonation: Forms potassium tert-butoxide.

Scientific Research Applications

2-Methylpropan-2-(2H)ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Methylpropan-2-(2H)ol is one of the four isomers of butanol. The other three isomers are:

  • Isobutanol (CH₃)₂CHCH₂OH
  • 2-Butanol CH₃CH₂CH(OH)CH₃
  • n-Butanol CH₃CH₂CH₂CH₂OH

Compared to these isomers, 2-Methylpropan-2-(2H)ol is unique due to its tertiary structure, which makes it more resistant to oxidation and allows it to act as a strong, non-nucleophilic base .

Properties

IUPAC Name

2-deuteriooxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGAVHZHDRPRBM-UICOGKGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192803
Record name 2-Methylpropan-2-(2H)ol
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Molecular Weight

75.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3972-25-6
Record name tert-Butyl alcohol-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3972-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpropan-2-(2H)ol
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Record name 2-Methylpropan-2-(2H)ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpropan-2-[2H]ol
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